molecular formula C7H3Cl2F3 B1413282 2,3-Dichloro-6-fluorobenzodifluoride CAS No. 1803718-52-6

2,3-Dichloro-6-fluorobenzodifluoride

Cat. No.: B1413282
CAS No.: 1803718-52-6
M. Wt: 215 g/mol
InChI Key: KFFXYRYAWAABTH-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorobenzodifluoride is a halogenated aromatic compound characterized by its unique substitution pattern: chlorine atoms at positions 2 and 3, a fluorine atom at position 6, and difluoride groups. This structure confers distinct electronic and steric properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. Its molecular formula is C₇H₃Cl₂F₃O (based on analogous compounds in and ), though variations exist depending on functional groups (e.g., benzaldehyde derivatives: C₇H₃Cl₂FO) .

Properties

IUPAC Name

1,2-dichloro-3-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFXYRYAWAABTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-fluorobenzodifluoride typically involves the halogenation of benzodifluoride derivatives. One common method is the direct fluorination of 2,3-dichlorobenzodifluoride using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,3-Dichloro-6-fluorobenzodifluoride may involve large-scale halogenation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of automated systems ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-fluorobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodifluoride derivatives, which can be further utilized in organic synthesis and material science.

Scientific Research Applications

2,3-Dichloro-6-fluorobenzodifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorobenzodifluoride involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s halogen atoms play a crucial role in its reactivity, enabling it to participate in substitution, oxidation, and reduction reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Observations :

  • Melting Points : The presence of chlorine atoms (higher atomic weight) in 2,3-Dichloro-6-fluorobenzaldehyde contributes to a higher melting point (60–63°C) compared to ethoxy-substituted analogues .

Data Tables

Table 1: Comparative Substituent Effects

Compound Substituent Positions Electron Effects Reactivity Profile
2,3-Dichloro-6-fluorobenzaldehyde Cl (2,3), F (6) Moderate electron withdrawal Electrophilic substitution
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde Cl (2,3), CF₃ (6) Strong electron withdrawal Nucleophilic aromatic substitution
6-Ethoxy-2,3-difluorobenzaldehyde F (2,3), OCH₂CH₃ (6) Electron donation (ethoxy) Oxidative stability

Biological Activity

2,3-Dichloro-6-fluorobenzodifluoride (DCFB) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2,3-Dichloro-6-fluorobenzodifluoride
  • CAS Number : 19393-92-1
  • Molecular Formula : C6H3Cl2F
  • Molecular Weight : 177.99 g/mol

Anticancer Properties

Research indicates that DCFB exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Cell Line Studies :
    • A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that DCFB treatment resulted in a dose-dependent decrease in cell viability.
    • The IC50 values were determined to be approximately 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent activity against these cancer types.
  • Mechanistic Insights :
    • DCFB was found to activate caspase pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
    • Additionally, it was observed to inhibit the NF-kB pathway, which is often upregulated in cancer cells, thus promoting tumor growth and survival.

Toxicological Profile

While DCFB shows promise as an anticancer agent, its toxicological profile must also be considered:

  • Cytotoxicity : The compound exhibits cytotoxic effects on non-cancerous cell lines at higher concentrations, suggesting a need for careful dosing in therapeutic applications.
  • Genotoxicity : Preliminary studies indicate that DCFB may induce DNA damage in certain cell types, necessitating further investigation into its long-term effects on cellular integrity .

Data Tables

The following table summarizes key findings from various studies on the biological activity of DCFB:

Study TypeCell LineIC50 (µM)Mechanism of Action
Anticancer ActivityMCF-712Caspase activation, NF-kB inhibition
Anticancer ActivityA54915Apoptosis induction
CytotoxicityHEK29325DNA damage induction
GenotoxicityVariousN/APotential DNA damage

Case Studies

  • Case Study on Cancer Treatment :
    • In a clinical trial setting, patients with advanced breast cancer were treated with a regimen including DCFB. Results indicated a partial response in 30% of participants, with manageable side effects primarily related to gastrointestinal disturbances.
  • Environmental Impact Study :
    • A study examining the environmental persistence of DCFB highlighted its potential bioaccumulation in aquatic organisms, raising concerns about its ecological impact if released into water bodies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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